molecular formula C7H16ClNO3 B1377524 2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1443981-68-7

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No. B1377524
CAS RN: 1443981-68-7
M. Wt: 197.66 g/mol
InChI Key: PYRXCBBMHJHGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride, also known as MEA-Pro, is a chemical compound with the CAS Number: 1311313-64-0 . It has a molecular weight of 169.61 and its IUPAC name is [(2-methoxyethyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H . This indicates that the compound has a chlorine atom (Cl), which is likely to be involved in forming a salt with the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.61 . It is a powder at room temperature .

Scientific Research Applications

Asymmetric Syntheses of β-Hydroxy-α-amino Acids

A study focused on the asymmetric syntheses of β-hydroxy-α-amino acids via α-hydroxy-β-amino esters, showcasing the application in the preparation of both diastereoisomers of certain amino acids from enantiopure α-hydroxy-β-amino esters. This research demonstrates the compound's utility in complex organic synthesis processes involving aminohydroxylation and subsequent steps to achieve enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).

Optical Resolution and Crystallization

Another study explored the optical resolution and crystallization of amino acids, highlighting the use of hydrochloride forms for obtaining optically active amino acids through optical resolutions by replacing and preferential crystallization. This work underlines the significance of such compounds in the enantioselective synthesis, providing a method to achieve optical purity in key intermediates for further chemical transformations (Shiraiwa et al., 2006).

Fatty Acid Analysis

Research on the analysis of fatty acids in Spirulina utilized 2-Amino-2-methylpropanol as a chemical modifying reagent, transforming carboxyl groups into nitrogen-containing heterocycles. This method effectively suppressed the migration of double bonds under electron impact, demonstrating the compound's application in analytical chemistry for identifying and locating double bonds in unsaturated fatty acids (Zou Yao-hong, 2006).

Material Science Applications

In material science, polyaniline doped with a new class of dopants, including benzoic acid and substituted benzoic acids, showcased how these compounds could modify the electrical properties of polyaniline. This study illustrates the broad applicability of such chemical compounds in creating and modifying advanced materials with tailored properties (Amarnath & Palaniappan, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-methoxyethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,6(9)10)8-4-5-11-3;/h8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRXCBBMHJHGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Reactant of Route 2
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Reactant of Route 3
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Reactant of Route 5
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Reactant of Route 6
2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.